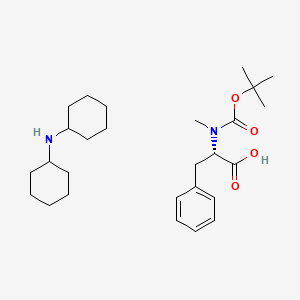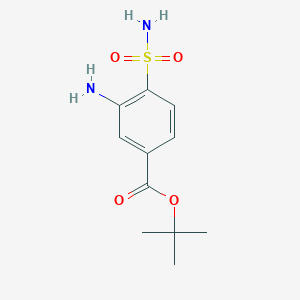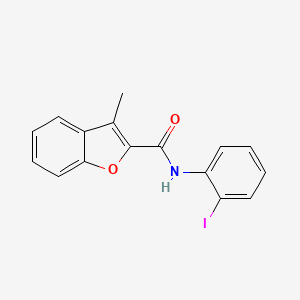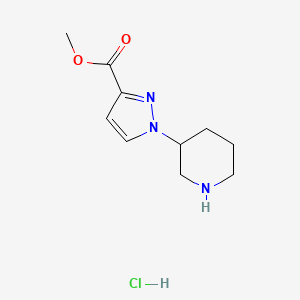![molecular formula C14H15N3O3 B2460620 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) CAS No. 338422-82-5](/img/structure/B2460620.png)
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) (2AQX) is a quinoxaline-based compound that has been studied for its potential use in a variety of scientific research applications. It is a highly reactive, water-soluble compound that has been used in a wide range of research areas, including biochemistry, physiology, and pharmacology. 2AQX has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations.
科学的研究の応用
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has been studied for its potential use in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, enzymes, and other biologically active molecules. It has also been used to study the mechanism of action of drugs and other compounds, as well as for the development of new drugs and drug delivery systems. 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has also been used in studies of cell signaling and signal transduction pathways, as well as in studies of the structure and function of DNA and RNA.
作用機序
The exact mechanism of action of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is not fully understood. However, it is believed to interact with proteins, enzymes, and other biologically active molecules in a variety of ways. It has been found to be an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. It has also been found to interact with proteins involved in signal transduction pathways, as well as with proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has been found to have a number of biochemical and physiological effects. It has been found to induce the expression of a number of genes, including those involved in cell cycle regulation, apoptosis, and cell differentiation. It has also been found to inhibit the activity of certain enzymes, including phosphodiesterase. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
実験室実験の利点と制限
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has a number of advantages and limitations for laboratory experiments. One of the main advantages is its high reactivity and water solubility, which make it easy to use in a wide range of experiments. Additionally, its biochemical and physiological effects make it useful for studying a variety of biological processes. However, its reactivity and water solubility can also be a disadvantage, as it can interact with other compounds and interfere with the results of experiments.
将来の方向性
There are a number of potential future directions for 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) research. One potential direction is the development of new drugs and drug delivery systems based on 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate). Additionally, further research into the biochemical and physiological effects of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) may lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, further research into its structure and function may lead to the development of new methods for synthesizing and using 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) in laboratory experiments. Finally, further research into the structure and function of proteins, enzymes, and other biologically active molecules that interact with 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) may lead to a better understanding of their roles in biological processes.
合成法
2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is a quinoxaline-based compound and can be synthesized in a laboratory setting using a variety of methods. One of the most common methods of synthesis involves the reaction of 2-acetyl-3-methylquinoxaline-1,4-diium-1,4-bis(olate) (AMQX) with dimethylamine in a two-step reaction. In the first step, the AMQX is reacted with dimethylamine to form 2-acetyl-3-(2-dimethylaminoethenyl)quinoxaline-1,4-diium-1,4-bis(olate). In the second step, the resulting compound is reacted with formaldehyde to form 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate).
特性
IUPAC Name |
1-[3-[(E)-2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADIVLOHTMMQBM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide](/img/structure/B2460539.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2460542.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)




![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)

![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)